molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No. B8632071
Key on ui cas rn: 13107-01-2
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
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Patent
US06906133B2

Procedure details

A four-necked reaction flask was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an additional funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. The reaction flask was charged with 223 g of methyldiallylamine (MDAA, 98%, 2.0 moles). While cooling the reaction kettle with an ice bath, 189 g of 37% hydrochloric acid (HCl) was gradually added to the reactor through the addition funnel while stirring. The temperature of the reaction mixture was maintained below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour, at which time the reaction mixture turned into a clear light yellow solution. Into this monomer amine salt solution, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized water were added. The pH probe was replaced with a N2 sparge, the addition funnel was replaced with a septum and a bubbler was attached to the condenser. An insulated heating mantle was then placed on the reaction flask. The stirrer was started at an agitation rate of 500 rpm and the heating temperature was set to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. Meanwhile, an initiator solution of 18.2 g of ammonium persulfate (APS) dissolved in 40 mL of DI water was prepared. The APS solution was sparged with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating, the APS solution was introduced into the reaction flask at a rate of 0.3 mL/min using a syringe pump. When 15 mL of the APS solution had been added to the reactor, the addition of APS solution was discontinued and the temperature was maintained at 80° C. for one hour. At the end of this one hour heating period, a second addition of 15 mL of APS solution was commenced at a rate of 0.3 mL/min using a syringe pump. When this portion of APS had been added to the reactor, the APS addition was discontinued and the reaction mixture was maintained at 80° C. for one hour. At this point the remaining 20 mL of APS solution was added to the reactor at a rate of 0.3 mL/min using a syringe pump. When this final portion of APS solution had been added the reaction mixture was maintained at 80° C. for one hour before turning off the heat. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.163 dL/g. Total solids of the final solution was 48.8% and the pH was 2.5.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9]>>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3|

Inputs

Step One
Name
Quantity
223 g
Type
reactant
Smiles
CN(CC=C)CC=C
Step Two
Name
Quantity
189 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring shaft
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked reaction flask was fitted with a glass
CUSTOM
Type
CUSTOM
Details
connected to an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature
CUSTOM
Type
CUSTOM
Details
throughout the reaction
TEMPERATURE
Type
TEMPERATURE
Details
While cooling the reaction kettle with an ice bath
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained below 25° C
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for one hour, at which time the reaction mixture
Duration
1 h
ADDITION
Type
ADDITION
Details
) and 200 g of deionized water were added
CUSTOM
Type
CUSTOM
Details
sparge
TEMPERATURE
Type
TEMPERATURE
Details
An insulated heating mantle
CUSTOM
Type
CUSTOM
Details
was set to 80° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with high purity N2 for 30 minutes
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
Meanwhile, an initiator solution of 18.2 g of ammonium persulfate (APS) dissolved in 40 mL of DI water
CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The APS solution was sparged with high purity N2 for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the N2
CUSTOM
Type
CUSTOM
Details
sparge
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
the APS solution was introduced into the reaction flask at a rate of 0.3 mL/min
ADDITION
Type
ADDITION
Details
When 15 mL of the APS solution had been added to the reactor
ADDITION
Type
ADDITION
Details
the addition of APS solution
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this one hour heating period
Duration
1 h
ADDITION
Type
ADDITION
Details
a second addition of 15 mL of APS solution
ADDITION
Type
ADDITION
Details
When this portion of APS had been added to the reactor
ADDITION
Type
ADDITION
Details
the APS addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 80° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
At this point the remaining 20 mL of APS solution was added to the reactor at a rate of 0.3 mL/min
ADDITION
Type
ADDITION
Details
When this final portion of APS solution had been added the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 80° C. for one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
CN(CC=C)CC=C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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